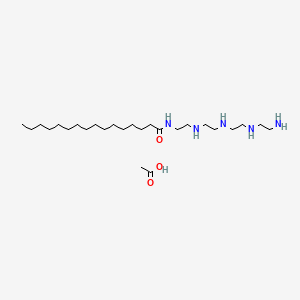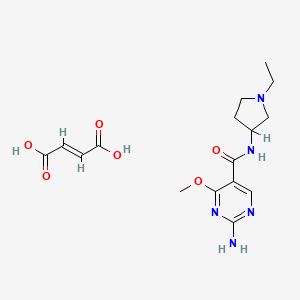
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid is a complex organic compound that features a pyrimidine ring substituted with an amino group, a methoxy group, and a carboxamide group This compound also contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle The presence of the (E)-but-2-enedioic acid moiety adds further complexity to its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the carboxamide group: This can be accomplished by reacting the intermediate with an appropriate amine, such as ethylamine, under suitable conditions.
Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor, such as a 1,4-diketone, in the presence of ammonia or a primary amine.
Introduction of the (E)-but-2-enedioic acid moiety: This can be achieved through the reaction of the intermediate with maleic anhydride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Hydrolysis: Acidic or basic conditions
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring
Reduction: Reduced derivatives of the pyrimidine ring
Substitution: Substituted derivatives with various functional groups
Hydrolysis: Carboxylic acid and amine derivatives
科学的研究の応用
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the design and synthesis of novel drug candidates with potential therapeutic applications.
Biological Research: It can be used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: This compound can be used to probe the structure-activity relationships of various biological targets.
Industrial Applications: It can be used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-amino-4-methoxypyrimidine-5-carboxamide: Lacks the pyrrolidine ring and (E)-but-2-enedioic acid moiety.
N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide: Lacks the amino group on the pyrimidine ring.
2-amino-N-(1-ethylpyrrolidin-3-yl)-pyrimidine-5-carboxamide: Lacks the methoxy group on the pyrimidine ring.
Uniqueness
The presence of both the pyrrolidine ring and the (E)-but-2-enedioic acid moiety in 2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
84332-17-2 |
|---|---|
分子式 |
C16H23N5O6 |
分子量 |
381.38 g/mol |
IUPAC名 |
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C12H19N5O2.C4H4O4/c1-3-17-5-4-8(7-17)15-10(18)9-6-14-12(13)16-11(9)19-2;5-3(6)1-2-4(7)8/h6,8H,3-5,7H2,1-2H3,(H,15,18)(H2,13,14,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
JGJKDXAVNJHAAJ-WLHGVMLRSA-N |
異性体SMILES |
CCN1CCC(C1)NC(=O)C2=CN=C(N=C2OC)N.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCN1CCC(C1)NC(=O)C2=CN=C(N=C2OC)N.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


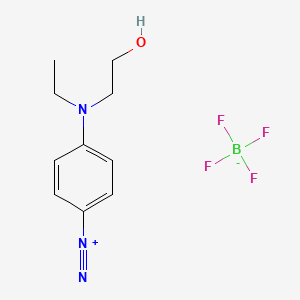

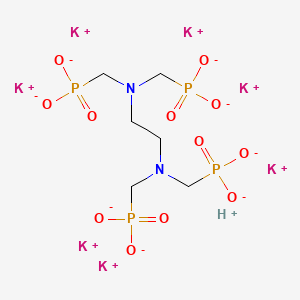


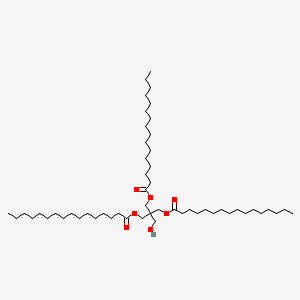
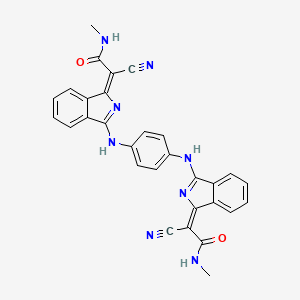



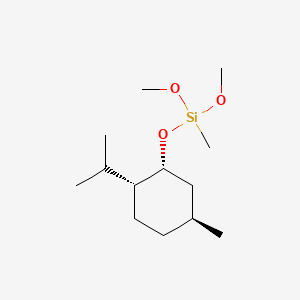
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

